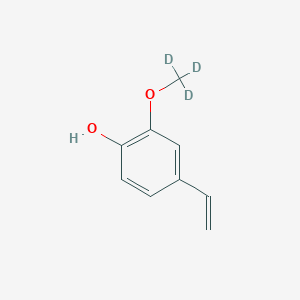

p-Vinylguaiacol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

153.19 g/mol |

IUPAC Name |

4-ethenyl-2-(trideuteriomethoxy)phenol |

InChI |

InChI=1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3/i2D3 |

InChI Key |

YOMSJEATGXXYPX-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=C)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to p-Vinylguaiacol-d3

This guide provides a comprehensive overview of this compound, a deuterated analog of the naturally occurring aromatic compound p-Vinylguaiacol. It is intended for use by professionals in research, scientific analysis, and drug development who require detailed technical information, including its chemical properties, applications, and relevant experimental protocols.

Introduction to this compound

This compound is the stable isotope-labeled form of p-Vinylguaiacol (4-vinyl-2-methoxyphenol). In this molecule, the three hydrogen atoms of the methoxy group are replaced with deuterium (d3). p-Vinylguaiacol itself is a significant aromatic compound found in various natural sources, including buckwheat, and is a key contributor to the aroma of many fermented foods and beverages like beer and coffee.[1][2] The deuterated form serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications, where it is used as an internal standard for the precise quantification of its unlabeled counterpart.[]

Synonyms:

Chemical Structure and Properties

This compound possesses a phenyl ring substituted with a vinyl group, a hydroxyl group, and a deuterated methoxy group.

Chemical Structure: The IUPAC name for this compound is 4-ethenyl-2-(trideuteriomethoxy)phenol.[]

Canonical SMILES: C(OC([2H])([2H])[2H])=C(C=C(C=C)C=C1)C1=O

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1335436-42-4 | [1][4][5] |

| Unlabeled CAS Number | 7786-61-0 | [2][4][5] |

| Molecular Formula | C₉H₇D₃O₂ | [1][4] |

| Molecular Weight | 153.19 g/mol | [1][][4] |

| Appearance | Clear Colorless Oil | [1] |

| Storage Conditions | 2-8°C, Amber Vial, Refrigerator | [1] |

Applications in Research and Development

As a stable isotope-labeled compound, this compound is primarily used as an internal standard in quantitative analyses. Its chemical behavior is nearly identical to the unlabeled p-Vinylguaiacol, but its increased mass allows it to be distinguished in mass spectrometry. This makes it crucial for:

-

Metabolic Research: To trace and quantify the metabolic pathways of phenolic compounds in biological systems.[]

-

Food and Beverage Analysis: For accurate quantification of p-Vinylguaiacol, a key flavor and aroma compound, to ensure quality control.

-

Environmental Analysis: Used as a standard for detecting and quantifying environmental pollutants derived from lignin degradation.[]

-

Polymer Science: In studies involving the synthesis of bio-based polymers from 4-vinylguaiacol, the deuterated analog can be used to monitor polymerization kinetics and reaction mechanisms.[6][7]

Experimental Protocols

While specific protocols for this compound are proprietary to the user's experimental design (e.g., as an internal standard spike-in), the following are detailed methodologies for the synthesis and analysis of its unlabeled analog, p-Vinylguaiacol, in which the deuterated form would be critically employed.

Bioconversion of Ferulic Acid to p-Vinylguaiacol

This protocol describes the production of p-Vinylguaiacol from ferulic acid using a whole-cell biocatalyst, a common and sustainable synthesis route.[8][9] this compound would be used as a standard for quantifying the yield of the final product via HPLC-MS.

Objective: To convert ferulic acid into p-Vinylguaiacol using the fungus Volvariella volvacea.

Materials:

-

Volvariella volvacea fungal strain

-

Potato Dextrose Agar (PDA)

-

Basal medium

-

Ferulic acid

-

Methanol (HPLC grade)

-

Whatman No. 1 filter paper

-

0.2 µm membrane filter

Methodology:

-

Fungal Culture Preparation: Grow the V. volvacea strain on PDA plates at ambient temperature for 7 days. Inoculate three 6 mm discs of mycelia into a 125 mL flask containing 25 mL of basal medium.[9]

-

Incubation: Incubate the flask at 30°C with shaking at 200 rpm.[9]

-

Initiation of Bioconversion: After 48 hours of incubation, add ferulic acid to the culture to a final concentration of 1 mM.[9]

-

Reaction: Continue the incubation at 30°C and 200 rpm for up to 120 hours.[9]

-

Sampling: Collect 0.5 mL samples periodically (e.g., every 6-12 hours).

-

Sample Preparation:

-

Filter the collected broth through Whatman No. 1 paper to remove mycelia.[9]

-

Dilute the filtrate with an equal volume of HPLC-grade methanol.[9] At this stage, a known concentration of this compound would be added as an internal standard.

-

Filter the diluted sample through a 0.2 µm membrane filter before analysis.[9]

-

-

Analysis: Analyze the sample using HPLC or LC-DAD-ESIMS to quantify the production of p-Vinylguaiacol against the internal standard.[9]

Synthesis of a p-Vinylguaiacol Derivative for Polymerization

This protocol outlines the protection of the phenolic hydroxyl group of p-Vinylguaiacol, a necessary step before radical polymerization, as unprotected phenols can inhibit the reaction.[7][10]

Objective: To synthesize an acetyl-protected 4-vinylguaiacol monomer (Ac4VG).

Materials:

-

4-Vinylguaiacol (4VG)

-

Ethyl acetate

-

Saturated brine solution

-

1.0 M HCl solution

-

Sodium sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup: The specific reaction for acetylation (e.g., using acetic anhydride and a base catalyst) is performed.

-

Work-up:

-

Drying and Isolation:

-

Analysis: The final product's purity and identity are confirmed using ¹H-NMR and GC-MS. This compound can be used as a reference compound in GC-MS analysis to confirm the retention time of any unreacted starting material.

Visualized Workflow and Pathways

The following diagrams illustrate key processes related to p-Vinylguaiacol.

Caption: Enzymatic decarboxylation of ferulic acid to p-Vinylguaiacol.

Caption: Workflow for quantifying p-Vinylguaiacol using its deuterated analog.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-Vinylguaiacol | C9H10O2 | CID 332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | TRC-V424962-10MG | LGC Standards [lgcstandards.com]

- 5. This compound | TRC-V424962-10MG | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Bioproduction of High-Concentration 4-Vinylguaiacol Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus [frontiersin.org]

- 9. thaiscience.info [thaiscience.info]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to p-Vinylguaiacol-d3: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of p-Vinylguaiacol-d3, a deuterated analog of the naturally occurring phenolic compound p-Vinylguaiacol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug discovery, and molecular biology.

Core Physical and Chemical Properties

This compound, also known as 2-(methoxy-d3)-4-vinylphenol, is a stable isotope-labeled version of p-Vinylguaiacol. The deuterium labeling provides a valuable tool for various analytical and research applications, including metabolic studies and use as an internal standard in mass spectrometry-based quantification.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1335436-42-4 | [1] |

| Molecular Formula | C₉H₇D₃O₂ | [1] |

| Molecular Weight | 153.19 g/mol | [1] |

| Appearance | Clear Colorless Oil to Off-white Low Melting Solid | |

| Boiling Point | 245.0 ± 20.0 °C at 760 mmHg (Predicted) | |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in Chloroform, Methanol | |

| Storage | 2-8°C, Amber Vial, Refrigerator, Under inert atmosphere |

Table 2: Physical and Chemical Properties of Unlabeled p-Vinylguaiacol for Comparison

| Property | Value | Source |

| CAS Number | 7786-61-0 | [1] |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.17 g/mol | |

| Melting Point | 25 - 29 °C | |

| Boiling Point | 224.0 °C at 760.00 mm Hg | [2] |

| Solubility | Insoluble in water; soluble in oils and alcohol | [2] |

Synthesis and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of Unlabeled p-Vinylguaiacol:

-

¹H-NMR Spectrum: The ¹H-NMR spectrum of p-Vinylguaiacol typically shows signals corresponding to a methoxyl group (singlet, ~3.91 ppm), a hydroxyl group (singlet, ~5.61 ppm, exchangeable with D₂O), three aromatic protons (multiplet, ~6.88 ppm), and three olefinic protons (doublets and a double doublet, ~5.12, 5.58, and 6.63 ppm).[4]

-

Mass Spectrum (Electron Ionization): The mass spectrum of p-Vinylguaiacol shows a molecular ion peak (M⁺) at m/z 150, consistent with its molecular weight.

Experimental Protocols

Detailed experimental protocols for the analysis of p-Vinylguaiacol are crucial for its quantification and characterization in various matrices. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis of the unlabeled compound, which can be adapted for the deuterated analog.

High-Performance Liquid Chromatography (HPLC) Method for p-Vinylguaiacol Analysis

This method is suitable for the quantification of p-Vinylguaiacol in liquid samples such as beverages.

Sample Preparation:

-

For beverage samples like orange juice, a solid-phase extraction (SPE) using a C18 cartridge is recommended for sample cleanup and concentration.

-

For wine samples, direct injection may be possible after filtration through a 0.45 µm filter.[5]

HPLC System and Conditions:

-

Instrumentation: An HPLC system equipped with a UV or fluorescence detector.[5][6]

-

Column: A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is commonly used.[6][7]

-

Mobile Phase: An isocratic or gradient elution can be employed.

-

Isocratic: A mixture of methanol, ultrapure water, and phosphoric acid (e.g., 400:590:10, v/v/v).[6]

-

Gradient: A linear gradient starting with an aqueous mixture of tetrahydrofuran (THF) and acetonitrile and ending with a higher concentration of aqueous THF.

-

-

Flow Rate: Typically 1.0 mL/min.[6]

-

Detection:

-

Injection Volume: 20 µL.[6]

Gas Chromatography (GC) Method for p-Vinylguaiacol Analysis

This method is highly sensitive and suitable for detecting trace amounts of p-Vinylguaiacol, particularly in complex matrices like beer.

Sample Preparation and Derivatization:

-

Extract the sample with a suitable solvent such as Freon 11.[8]

-

Evaporate the solvent to dryness.[8]

-

For enhanced sensitivity with an electron-capture detector (ECD), derivatize the extracted p-Vinylguaiacol to its heptafluorobutyrate (HFBA) derivative.[8] This involves reacting the extract with heptafluorobutyric anhydride in the presence of triethylamine.[8]

GC System and Conditions:

-

Instrumentation: A gas chromatograph equipped with an electron-capture detector (ECD) or a mass spectrometer (MS).[8]

-

Column: A packed column such as 5% SE-30 on Chromosorb W (HP) or a capillary column like HP-INNOWAX.[8][9]

-

Temperatures:

-

Carrier Gas: Nitrogen at a flow rate of 30 mL/min.[8]

-

Injection Volume: 1 µL.[8]

Biological Activity and Signaling Pathways

p-Vinylguaiacol, the unlabeled counterpart of this compound, has demonstrated significant biological activities, particularly in the context of cancer research. It has been shown to possess anticancer properties against human colorectal and pancreatic cancer cells.[10][11] The primary mechanisms of its anticancer action involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[10]

Induction of Apoptosis

p-Vinylguaiacol induces apoptosis in cancer cells through a caspase-dependent pathway.[10] Studies have shown that treatment with p-Vinylguaiacol leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[10]

Caption: Apoptosis induction by p-Vinylguaiacol via intrinsic and extrinsic pathways.

Cell Cycle Arrest

In addition to inducing apoptosis, p-Vinylguaiacol can halt the proliferation of cancer cells by causing cell cycle arrest, primarily at the G1 phase.[10] This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division and growth. In some cancer cell lines, it has also been observed to induce S and G2/M phase arrest.[10]

Caption: p-Vinylguaiacol induces G1 phase cell cycle arrest.

Modulation of Signaling Pathways

The anticancer effects of p-Vinylguaiacol are also associated with the modulation of key signaling pathways involved in cell survival and migration. Specifically, it has been shown to decrease the phosphorylation of Focal Adhesion Kinase (FAK) and AKT, two critical proteins in pathways that promote cancer cell proliferation and metastasis.[11]

Caption: Inhibition of FAK and AKT signaling by p-Vinylguaiacol.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its physical and chemical properties, coupled with the known biological activities of its unlabeled analog, make it a compound of significant interest. The experimental protocols provided herein offer a starting point for the reliable analysis of this compound. Furthermore, the elucidation of its involvement in key cellular signaling pathways opens avenues for its potential application in drug development and cancer research. This technical guide serves as a foundational resource to facilitate further investigation and application of this compound.

References

- 1. This compound | TRC-V424962-10MG | LGC Standards [lgcstandards.com]

- 2. 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. weinobst.at [weinobst.at]

- 6. scielo.br [scielo.br]

- 7. cub.ynu.edu.cn [cub.ynu.edu.cn]

- 8. agraria.com.br [agraria.com.br]

- 9. Analysis of Volatile Phenolic Compounds Responsible for 4-vinylguaiacol-like Odor Characteristics of Sake [jstage.jst.go.jp]

- 10. 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterated p-Vinylguaiacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two viable synthetic pathways for producing deuterated p-Vinylguaiacol (4-vinyl-2-methoxyphenol-d3), a valuable isotopically labeled compound for use as an internal standard in mass spectrometry-based quantification and in metabolic studies. The synthesis strategies detailed herein leverage commercially available deuterated reagents and well-established organic transformations, offering reproducible and scalable methods for laboratory preparation.

Introduction

p-Vinylguaiacol is a naturally occurring phenolic compound found in various essential oils and is a significant flavor and aroma component in many foods and beverages. Its deuterated analogue, specifically with deuterium atoms on the methoxy group (p-Vinylguaiacol-d3), serves as an ideal internal standard for analytical applications due to its identical chemical properties to the unlabeled compound but distinct mass. This guide outlines two primary synthesis routes starting from commercially available precursors.

Synthesis Pathway 1: Wittig Reaction of Deuterated Vanillin

This pathway involves the initial synthesis of deuterated vanillin (vanillin-d3) followed by a Wittig reaction to introduce the vinyl group.

Diagram of Synthesis Pathway 1

Caption: Synthesis of this compound via deuterated vanillin and a subsequent Wittig reaction.

Experimental Protocols

Step 1: Synthesis of Vanillin-d3

A facile and efficient method for the synthesis of vanillin-d3 involves the selective methylation of 3,4-dihydroxybenzaldehyde using deuterated iodomethane.[1][2]

-

Materials: 3,4-dihydroxybenzaldehyde, iodomethane-d3 (CD3I), sodium hydroxide (NaOH), methanol, dichloromethane, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in a 4 M solution of sodium hydroxide in methanol.

-

To this solution, add iodomethane-d3 (1.0 eq) dropwise with stirring.

-

Allow the reaction to proceed at room temperature for 2 hours.

-

Acidify the reaction mixture with 1 M HCl.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield vanillin-d3.

-

Step 2: Wittig Reaction to form this compound

The conversion of the aldehyde functionality in vanillin-d3 to a vinyl group is effectively achieved through a Wittig reaction.[3][4][5][6][7]

-

Materials: Vanillin-d3, methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi), tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride.

-

Procedure:

-

Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise.

-

Allow the resulting ylide solution to stir at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add a solution of vanillin-d3 (1.0 eq) in anhydrous THF dropwise.

-

Let the reaction warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Quantitative Data

| Step | Reactant | Product | Molar Yield (%) | Purity (%) |

| 1 | 3,4-Dihydroxybenzaldehyde | Vanillin-d3 | ~52[2] | >98 |

| 2 | Vanillin-d3 | This compound | ~60-70 (estimated) | >95 |

Synthesis Pathway 2: Decarboxylation of Deuterated Ferulic Acid

This alternative pathway involves the synthesis of deuterated ferulic acid from deuterated vanillin, followed by decarboxylation.

Diagram of Synthesis Pathway 2

Caption: Synthesis of this compound via Knoevenagel condensation of deuterated vanillin followed by decarboxylation.

Experimental Protocols

Step 1: Synthesis of Ferulic Acid-d3

Deuterated ferulic acid can be prepared from vanillin-d3 through a Knoevenagel condensation with malonic acid.[8]

-

Materials: Vanillin-d3, malonic acid, pyridine, piperidine, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve vanillin-d3 (1.0 eq) and malonic acid (1.5 eq) in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture at 80-90 °C for 4-6 hours.

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

-

Collect the precipitated ferulic acid-d3 by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Step 2: Decarboxylation to form this compound

The final step involves the decarboxylation of ferulic acid-d3. This can be achieved through thermal or enzymatic methods.[9][10]

-

Thermal Decarboxylation:

-

Materials: Ferulic acid-d3, quinoline, copper powder.

-

Procedure:

-

Suspend ferulic acid-d3 (1.0 eq) in quinoline.

-

Add a catalytic amount of copper powder.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and dilute with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with dilute HCl to remove quinoline, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

-

Enzymatic Decarboxylation:

-

Materials: Ferulic acid-d3, phenolic acid decarboxylase (PAD), suitable buffer (e.g., sodium phosphate buffer, pH 6.0).

-

Procedure:

-

Dissolve ferulic acid-d3 in the appropriate buffer.

-

Add the phenolic acid decarboxylase enzyme.

-

Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C) for a specified period (e.g., 24 hours).

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate to obtain this compound.

-

-

Quantitative Data

| Step | Reactant | Product | Molar Yield (%) | Purity (%) |

| 1 | Vanillin-d3 | Ferulic acid-d3 | ~80-90 (estimated) | >95 |

| 2a (Thermal) | Ferulic acid-d3 | This compound | ~40-60 (estimated) | >95 |

| 2b (Enzymatic) | Ferulic acid-d3 | This compound | Variable (up to 90) | High |

Logical Workflow for Synthesis Route Selection

References

- 1. One step synthesis of vanillin d3 (4-hydroxy-3-(methoxy d3)-benzaldehyde) | Semantic Scholar [semanticscholar.org]

- 2. Facile synthesis of deuterated and [(14) C]labeled analogs of vanillin and curcumin for use as mechanistic and analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reagents - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tandfonline.com [tandfonline.com]

- 9. An endogenous factor enhances ferulic acid decarboxylation catalyzed by phenolic acid decarboxylase from Candida guilliermondii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lupinepublishers.com [lupinepublishers.com]

p-Vinylguaiacol-d3 CAS number and molecular weight

This technical guide provides a comprehensive overview of p-Vinylguaiacol-d3, a deuterated form of p-Vinylguaiacol. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant biological pathways.

Core Compound Data

This compound is the isotopically labeled analog of p-Vinylguaiacol, an aromatic compound of interest in various research fields. The incorporation of three deuterium atoms on the methoxy group makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.

| Property | Value | Source |

| CAS Number | 1335436-42-4 | [1][2][3] |

| Molecular Formula | C₉H₇D₃O₂ | [1][2][3] |

| Molecular Weight | 153.19 g/mol | [1][2][3] |

| Appearance | Clear Colorless Oil | [1] |

| Storage | 2-8°C, Amber Vial, Refrigerator | [1] |

| Unlabeled CAS Number | 7786-61-0 | [4][5] |

Applications in Research

This compound is primarily utilized as an internal standard in Stable Isotope Dilution Analysis (SIDA) for the accurate quantification of its unlabeled counterpart, p-Vinylguaiacol, in various matrices. SIDA is a highly accurate method for quantifying compounds as the isotopically labeled standard behaves almost identically to the analyte during sample preparation and analysis, thus correcting for matrix effects and procedural losses.[6]

The unlabeled form, p-Vinylguaiacol (4-vinylguaiacol) , is a naturally occurring compound found in sources like buckwheat and is a product of the microbial metabolism of ferulic acid.[1] It is recognized for its distinct smoky and spicy aroma and has garnered significant interest for its biological activities.

Biological Activity of p-Vinylguaiacol

Research has demonstrated that p-Vinylguaiacol exhibits significant biological effects, particularly in the realms of oncology and inflammation.

Anti-cancer Activity

p-Vinylguaiacol has shown promising anti-proliferative effects against various cancer cell lines, including drug-resistant human colorectal cancer cells and breast cancer cells.[7][8] Its mechanisms of action include:

-

Cell Cycle Arrest: It can induce cell cycle arrest at the G1 phase.[7]

-

Induction of Apoptosis: It has been shown to trigger programmed cell death in cancer cells.[7]

-

Inhibition of EGFR Signaling: p-Vinylguaiacol can inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation.[8]

The following table summarizes the reported anti-proliferative activity of p-Vinylguaiacol:

| Cell Line | IC₅₀ Value | Reference |

| HT-29 (colorectal cancer) | 350 µM | [7] |

Anti-inflammatory Activity

p-Vinylguaiacol has also been reported to possess anti-inflammatory properties through the suppression of key inflammatory pathways.

Signaling Pathways

The biological activity of p-Vinylguaiacol is linked to its ability to modulate critical cellular signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, and its overactivation is a hallmark of many cancers. p-Vinylguaiacol has been shown to inhibit EGF-induced cell growth.

Caption: Inhibition of the EGFR signaling pathway by p-Vinylguaiacol.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial downstream effector of EGFR signaling and plays a central role in cell proliferation, differentiation, and survival. p-Vinylguaiacol has been shown to suppress the activation of the MAPK pathway.

Caption: p-Vinylguaiacol mediated inhibition of the MAPK signaling cascade.

Experimental Protocols

The following is a representative protocol for the quantification of p-Vinylguaiacol in a liquid matrix (e.g., beverage) using Stable Isotope Dilution Analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

-

This compound (Internal Standard)

-

p-Vinylguaiacol (Analytical Standard)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous Sodium Sulfate

-

Methanol, HPLC grade

-

Sample matrix (e.g., beer, fruit juice)

-

Volumetric flasks, pipettes, and vials

Standard Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve p-Vinylguaiacol and this compound in methanol in separate volumetric flasks to obtain stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the p-Vinylguaiacol stock solution with methanol to cover the expected concentration range in the samples.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 10 µg/mL) in methanol.

-

Sample Preparation

-

Spiking with Internal Standard:

-

To a known volume of the liquid sample (e.g., 10 mL), add a precise volume of the this compound working internal standard solution to achieve a final concentration within the calibration range.

-

-

Liquid-Liquid Extraction:

-

Add an equal volume of DCM to the spiked sample in a separatory funnel.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the organic (DCM) layer.

-

Repeat the extraction twice more with fresh DCM.

-

-

Drying and Concentration:

-

Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

-

GC-MS Analysis

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A suitable capillary column for the separation of phenolic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

p-Vinylguaiacol: Monitor characteristic ions (e.g., m/z 150, 135, 107).

-

This compound: Monitor characteristic ions (e.g., m/z 153, 138, 110).

-

-

Data Analysis

-

Calibration Curve:

-

Inject the calibration standards spiked with the internal standard.

-

Construct a calibration curve by plotting the ratio of the peak area of p-Vinylguaiacol to the peak area of this compound against the concentration of p-Vinylguaiacol.

-

-

Quantification:

-

Inject the prepared samples.

-

Determine the peak area ratio of the analyte to the internal standard in the samples.

-

Calculate the concentration of p-Vinylguaiacol in the original sample using the calibration curve.

-

This technical guide provides a foundational understanding of this compound and its applications. For specific research applications, further optimization of experimental protocols is recommended.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. datapdf.com [datapdf.com]

- 7. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]

A Technical Guide to the Isotopic Purity and Labeling of p-Vinylguaiacol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, labeling, and analytical characterization of p-Vinylguaiacol-d3. The focus is on ensuring and verifying its isotopic purity for use in sensitive research and development applications. Stable isotope-labeled compounds like this compound are crucial as internal standards in quantitative mass spectrometry-based analyses, for tracing metabolic pathways, and for elucidating reaction mechanisms.[1][2][3]

Introduction to this compound

p-Vinylguaiacol (2-methoxy-4-vinylphenol) is an aromatic compound found in various natural sources and is a key flavor and aroma component.[4] Its deuterated isotopologue, this compound, is labeled with three deuterium atoms on the methoxy group. This labeling makes it an ideal internal standard for analytical quantification of its unlabeled counterpart, as it co-elutes chromatographically but is distinguishable by its higher mass. The accuracy of such quantitative methods is highly dependent on the isotopic purity of the labeled standard.

Synthesis and Labeling Pathway

The synthesis of this compound typically involves the introduction of a trideuteriomethyl group onto a suitable precursor. A common synthetic route starts from ferulic acid, which can be decarboxylated to yield p-vinylguaiacol.[5] For the deuterated analog, a plausible pathway involves the protection of the phenolic hydroxyl group, followed by demethylation and subsequent remethylation using a deuterated reagent like iodomethane-d3, and finally deprotection.

Figure 1: Proposed synthetic workflow for this compound.

Physicochemical and Isotopic Data

Accurate characterization of this compound is essential. The following tables summarize its key properties and typical analytical specifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-(methoxy-d3)-4-vinylphenol | [6] |

| Synonyms | 4-Ethenyl-2-methoxy-phenol-d3, 4-Vinyl-guaiacol-d3 | [][8] |

| CAS Number | 1335436-42-4 | [6][8] |

| Molecular Formula | C₉H₇D₃O₂ | [6][9] |

| Molecular Weight | 153.19 g/mol | [6][8] |

| Unlabeled CAS Number | 7786-61-0 | [6] |

Table 2: Typical Analytical Specifications

| Parameter | Specification | Method |

| Chemical Purity | ≥95% | LC-MS |

| Isotopic Purity | ≥98 atom % D | MS, NMR |

| Isotopic Enrichment | >99% | MS |

| Appearance | Clear Colorless Oil | Visual |

Experimental Protocols for Purity Determination

The determination of isotopic and chemical purity relies primarily on high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Protocol 1: Isotopic Enrichment Analysis by LC-HRMS

This method is used to separate the analyte from non-labeled impurities and to determine the isotopic distribution.

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., Methanol or Chloroform) to a final concentration of approximately 1 µg/mL.[]

-

Chromatographic Separation:

-

System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan from m/z 100-300.

-

Data Analysis: a. Extract the ion chromatograms for the [M+H]⁺ ions of this compound (m/z 154.10) and any unlabeled p-Vinylguaiacol (m/z 151.08). b. Integrate the peak areas for each isotopologue. c. Calculate the isotopic enrichment by determining the ratio of the labeled species to the sum of all species. Corrections for the natural abundance of ¹³C should be applied for high accuracy.[10]

-

Protocol 2: Structural Confirmation and Purity by NMR

NMR spectroscopy confirms the position of the deuterium labels and provides quantitative information on isotopic purity.[1][11]

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher.

-

Experiment: Standard proton NMR spectrum.

-

Analysis: The spectrum of the unlabeled compound shows a singlet for the methoxy protons (-OCH₃) around 3.91 ppm.[12] In this compound, this signal should be absent or significantly reduced. The isotopic purity can be estimated by comparing the integral of the residual -OCH₃ signal to the integrals of other non-labeled protons on the molecule.

-

-

²H NMR Spectroscopy:

-

Experiment: Deuterium NMR spectrum.

-

Analysis: A single resonance corresponding to the -OCD₃ group should be observed, confirming the location of the label. The integral of this peak can be used for quantitative assessment of deuterium content.[11]

-

Analytical and Quality Control Workflow

A robust workflow is necessary to ensure the quality of each batch of this compound. This involves synthesis, purification, and rigorous analytical testing.

Figure 2: Quality control workflow for this compound.

Conclusion

The reliability of research data obtained using stable isotope-labeled standards is directly linked to the quality of those standards. For this compound, a combination of chromatographic and spectroscopic techniques is essential for comprehensive characterization. By implementing the detailed protocols and workflows described in this guide, researchers and drug development professionals can confidently verify the chemical and isotopic purity of this compound, ensuring the accuracy and reproducibility of their experimental results.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Vinylguaiacol | C9H10O2 | CID 332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | TRC-V424962-10MG | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | TRC-V424962-10MG | LGC Standards [lgcstandards.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Occurrence and Formation of p-Vinylguaiacol

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Vinylguaiacol (4-vinylguaiacol), a phenolic compound with a characteristic spicy, clove-like aroma, is a significant flavor and fragrance compound found in a variety of natural sources. Its presence can be both desirable, contributing to the complex sensory profiles of certain foods and beverages, and undesirable, leading to off-flavors. This technical guide provides a comprehensive overview of the natural occurrence of p-vinylguaiacol, its formation through biosynthetic and chemical pathways, and detailed methodologies for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the multifaceted nature of this compound.

Natural Occurrence of p-Vinylguaiacol

p-Vinylguaiacol is biosynthesized by a diverse range of organisms, including plants, bacteria, and fungi. It is frequently identified as a volatile or semi-volatile compound in numerous food and beverage products.

Occurrence in Plant Kingdom

While p-vinylguaiacol is not typically found in high concentrations in fresh plant tissues, its precursor, ferulic acid, is abundant. Ferulic acid is a hydroxycinnamic acid that is a key component of the lignocellulose in plant cell walls.[1][2] The presence of ferulic acid in various plant materials provides a significant reservoir for the formation of p-vinylguaiacol upon processing or microbial action. Plants in which p-vinylguaiacol or its precursors have been noted include:

-

Cereals: Wheat, barley, and corn are rich sources of ferulic acid, which can be released and converted to p-vinylguaiacol during processes like malting and fermentation.[2]

-

Fruits and Vegetables: Ferulic acid is present in fruits such as oranges and in various vegetables.[3]

-

Clerodendrum infortunatum : This plant has been specifically identified as containing p-vinylguaiacol.[4]

Occurrence in Food and Beverages

The formation of p-vinylguaiacol is particularly significant in the context of food and beverage production, where it can be a key flavor component or an indicator of spoilage.

| Food/Beverage | Typical Concentration Range | Notes | Reference(s) |

| Beer | |||

| Ale | 0.00 - 0.20 mg/L | Can be a desirable characteristic in certain styles like Weissbiers. | [5] |

| Dark Beer | 0.04 - 0.50 mg/L | Higher concentrations often found in darker, more roasted malt beers. | [6] |

| Regular Beer | 0.00 - 4.10 mg/L | Levels can vary significantly based on yeast strain and brewing conditions. | [6] |

| Orange Juice | |||

| Stored at 20°C (18 weeks) | 42 µg/L | Formation increases with storage time and temperature. | [7] |

| Stored at 30°C (18 weeks) | 223 µg/L | Considered an off-flavor in orange juice. | [7] |

| Stored at 40°C (18 weeks) | 778 µg/L | Indicates thermal abuse of the product. | [7] |

| Coffee | |||

| Filter Coffee | 4.60 mg/L | Formed during the roasting of coffee beans from ferulic acid. | [6] |

| Decaffeinated Filter Coffee | 7.50 mg/L | [6] | |

| Other | |||

| Sesame Seed Meal | 0.072 mg/kg | Contributes to the roasted aroma. | [6] |

Microbial Sources

A wide array of microorganisms are capable of decarboxylating ferulic acid to produce p-vinylguaiacol. This is a common metabolic pathway observed in bacteria and yeast.

-

Bacteria: Various bacterial species, including Bacillus cereus, Bacillus atrophaeus, Enterobacter sp., and certain probiotic strains like Lactobacillus and Bifidobacterium, have been shown to efficiently convert ferulic acid to p-vinylguaiacol.[8][9][10]

-

Yeast: Saccharomyces cerevisiae, the primary yeast used in baking and brewing, can produce p-vinylguaiacol, especially strains that are positive for phenolic off-flavor (POF+).[11]

Formation of p-Vinylguaiacol

The formation of p-vinylguaiacol can occur through both biological and chemical pathways, with the enzymatic decarboxylation of ferulic acid being the most significant natural route.

Biosynthesis from Ferulic Acid

The primary biosynthetic pathway for p-vinylguaiacol involves the enzymatic decarboxylation of ferulic acid.

Ferulic acid is synthesized in plants via the shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids and other phenylpropanoids.[12]

The conversion of ferulic acid to p-vinylguaiacol is catalyzed by the enzyme ferulic acid decarboxylase (FDC) in yeast and phenolic acid decarboxylase (PAD) in bacteria.[3][8] This is a non-oxidative decarboxylation reaction.

The proposed mechanism for FDC1 in Saccharomyces cerevisiae involves a 1,3-dipolar cycloaddition between a prenylated FMN (prFMN) cofactor and the α,β-unsaturated carboxylic acid substrate.[8] This leads to the formation of a pyrrolidine cycloadduct, which then undergoes decarboxylation and ring-opening to release p-vinylguaiacol and regenerate the prFMN cofactor.[8]

The expression of the padC gene, which encodes for phenolic acid decarboxylase in Bacillus subtilis, is regulated by the transcriptional repressor PadR. In the presence of phenolic acids like ferulic acid, PadR is inactivated, leading to the expression of PadC and the subsequent decarboxylation of the phenolic acid.[7][9]

Chemical Formation

p-Vinylguaiacol can also be formed through non-enzymatic chemical reactions, primarily through thermal decarboxylation.

-

Thermal Decarboxylation: At elevated temperatures, such as those encountered during the roasting of coffee beans or the boiling of wort in brewing, ferulic acid can undergo thermal decarboxylation to yield p-vinylguaiacol.[11][12] This reaction can also occur during the storage of acidic beverages like orange juice at elevated temperatures.[7]

-

Chemical Synthesis: A laboratory synthesis of p-vinylguaiacol can be achieved from vanillin. This multi-step process involves the reaction of vanillin with acetic anhydride and sodium acetate, followed by acidic hydrolysis to form 3-methoxy-4-hydroxycinnamic acid. Subsequent heating with quinoline and hydroquinone leads to decarboxylation and the formation of p-vinylguaiacol.[13]

Experimental Protocols

Accurate quantification of p-vinylguaiacol is essential for quality control in the food and beverage industry and for research purposes. The following are detailed protocols for the analysis of p-vinylguaiacol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of p-Vinylguaiacol in Beverages by HPLC

This protocol is suitable for the analysis of p-vinylguaiacol in beverages such as beer and orange juice.

3.1.1. Materials and Reagents

-

p-Vinylguaiacol standard (≥98% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or phosphoric acid)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Syringe filters (0.45 µm)

3.1.2. Sample Preparation

-

Degassing (for carbonated beverages): Sonicate the beverage sample for 15-20 minutes to remove dissolved carbon dioxide.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load 10 mL of the degassed beverage sample onto the cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

-

Elute the retained phenolic compounds with 2 mL of methanol.

-

-

Filtration: Filter the eluate through a 0.45 µm syringe filter into an HPLC vial.

3.1.3. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Example Gradient: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Detection: UV detector at 260 nm or a fluorescence detector with excitation at 260 nm and emission at 340 nm for higher sensitivity.

3.1.4. Quantification

Prepare a calibration curve using standard solutions of p-vinylguaiacol of known concentrations. Quantify the amount of p-vinylguaiacol in the sample by comparing its peak area to the calibration curve.

Quantification of p-Vinylguaiacol in Microbial Cultures by GC-MS

This protocol is suitable for the analysis of p-vinylguaiacol produced in microbial fermentation broths.

3.2.1. Materials and Reagents

-

p-Vinylguaiacol standard (≥98% purity)

-

Ethyl acetate (GC grade)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., 4-ethylguaiacol)

-

GC-MS vials with inserts

3.2.2. Sample Preparation

-

Centrifugation: Centrifuge the microbial culture at 10,000 x g for 10 minutes to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatant.

-

Liquid-Liquid Extraction:

-

To 5 mL of the supernatant, add 10 µL of the internal standard solution (e.g., 1000 mg/L in ethanol).

-

Add 5 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper organic layer (ethyl acetate).

-

-

Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration (Optional): If the concentration of p-vinylguaiacol is expected to be low, the extract can be concentrated under a gentle stream of nitrogen.

-

Transfer: Transfer the final extract to a GC-MS vial.

3.2.3. GC-MS Conditions

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 150 °C at 5 °C/min.

-

Ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume).

-

MS Transfer Line Temperature: 280 °C

-

MS Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-350.

3.2.4. Quantification

Identify p-vinylguaiacol based on its retention time and mass spectrum (characteristic ions: m/z 150, 135, 107). Quantify using the peak area ratio of p-vinylguaiacol to the internal standard against a calibration curve prepared with standards.

Conclusion

p-Vinylguaiacol is a naturally occurring phenolic compound with significant implications for the flavor and aroma of a wide range of food and beverage products. Its formation is primarily driven by the enzymatic decarboxylation of ferulic acid, a ubiquitous component of plant cell walls, by various microorganisms. Understanding the natural occurrence, formation pathways, and analytical methodologies for p-vinylguaiacol is crucial for quality control in the food industry, for the development of novel flavor compounds, and for research into microbial metabolism and its applications. The detailed information and protocols provided in this guide offer a solid foundation for professionals working with this important molecule.

References

- 1. Artificial Biosynthetic Pathway for Efficient Synthesis of Vanillin, a Feruloyl-CoA-Derived Natural Product from Eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure and Mechanism of Ferulic Acid Decarboxylase (FDC1) from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and Mechanism of Ferulic Acid Decarboxylase (FDC1) from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. uniprot.org [uniprot.org]

- 7. Phenolic Acid-Mediated Regulation of the padC Gene, Encoding the Phenolic Acid Decarboxylase of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ferulic acid decarboxylase - Wikipedia [en.wikipedia.org]

- 9. Phenolic acid-mediated regulation of the padC gene, encoding the phenolic acid decarboxylase of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cool Temperature Enhances Growth, Ferulic Acid and Flavonoid Biosynthesis While Inhibiting Polysaccharide Biosynthesis in Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. researchgate.net [researchgate.net]

- 13. Solid-phase extraction and HPLC determination of 4-vinyl guaiacol and its precursor, ferulic acid, in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Vinylguaiacol-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for p-Vinylguaiacol-d3. Given the limited availability of specific stability data for the deuterated form, this document outlines a robust stability testing plan based on established principles for analogous compounds and international guidelines. It includes recommended storage conditions, potential degradation pathways, and a proposed stability-indicating analytical method.

Summary of Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. Based on information from various suppliers and general guidelines for the storage of deuterated and phenolic compounds, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (long-term) or 2-8°C (short-term) | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against oxidation, a likely degradation pathway for phenols. |

| Container | Amber glass vial | Protects from light to prevent photodegradation and provides an inert storage surface. |

| Handling | Minimize exposure to air and moisture | Prevents oxidation and potential hydrolysis. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, information on the non-deuterated p-vinylguaiacol and similar phenolic compounds suggests the following potential routes of degradation. These pathways are critical considerations for designing stability studies and developing analytical methods.

A proposed logical workflow for investigating these degradation pathways is presented below.

A Technical Guide to p-Vinylguaiacol-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of p-Vinylguaiacol-d3, a crucial deuterated standard for a variety of research applications. This document outlines key suppliers, product specifications, and a detailed experimental workflow for its use in quantitative analysis.

Introduction to this compound

This compound (Deuterated 4-vinylguaiacol) is the isotopically labeled form of p-vinylguaiacol, a naturally occurring phenolic compound found in various essential oils, roasted coffee, and certain fruits. Due to its distinct smoky and spicy aroma, p-vinylguaiacol is a significant flavor and fragrance compound. The deuterated analog, this compound, serves as an invaluable internal standard in quantitative analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS). Its use allows for precise and accurate quantification of the unlabeled compound in complex matrices by correcting for variations in sample preparation and instrument response.

Commercial Suppliers of this compound

For researchers seeking to procure this compound, several reputable chemical suppliers offer this compound in various research-grade quantities. The following table summarizes the key information from prominent commercial vendors.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| LGC Standards (distributor for Toronto Research Chemicals) | TRC-V424962-10MG | Not specified on the product page | 10 mg | 1335436-42-4 |

| Pharmaffiliates | PA STI 087140 | Not specified on the product page | Inquire for details | 1335436-42-4[1] |

| BOC Sciences | BLP-003928 | Not specified on the product page | Inquire for details | 1335436-42-4[] |

| Santa Cruz Biotechnology | sc-##### (inquire) | Not specified on the product page | Inquire for details | 1335436-42-4[3][4] |

| Clearsynth | Inquire for deuterated | Not specified on the product page | Inquire for details | 1335436-42-4[5][6] |

Note: Purity and available quantities are often subject to change and may require direct inquiry with the supplier. It is recommended to request a certificate of analysis for lot-specific data.

Experimental Protocol: Quantification of p-Vinylguaiacol in a Liquid Matrix using HS-SPME-GC-MS

The following is a representative experimental protocol for the quantification of p-vinylguaiacol in a liquid matrix (e.g., wine, fruit juice) using this compound as an internal standard. This method utilizes headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents

-

This compound (Internal Standard)

-

p-Vinylguaiacol (Analytical Standard)

-

Methanol or Ethanol (for stock solutions)

-

Deionized Water

-

Sodium Chloride (NaCl)

-

SPME vials (20 mL) with septa

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

-

Prepare a series of calibration standards of unlabeled p-vinylguaiacol in the matrix of interest (or a model matrix) at concentrations ranging from 1 to 100 µg/L.

-

Spike each calibration standard and sample with the this compound internal standard stock solution to a final concentration of 10 µg/L.

-

-

Sample Preparation (HS-SPME):

-

Place 5 mL of the sample (or calibration standard) into a 20 mL SPME vial.

-

Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Seal the vial with a septum cap.

-

Equilibrate the vial at 60°C for 15 minutes in a heating block or autosampler agitator.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.

-

-

GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

-

Use a suitable GC temperature program to separate the analytes. For example:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 5°C/minute to 220°C.

-

Hold at 220°C for 5 minutes.

-

-

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor the following ions:

-

p-Vinylguaiacol: m/z 150 (quantification), 135, 107 (qualifiers)

-

This compound: m/z 153 (quantification), 138, 110 (qualifiers)

-

-

-

Data Analysis:

-

Integrate the peak areas of the quantification ions for both p-vinylguaiacol and this compound.

-

Calculate the response ratio (Area of p-vinylguaiacol / Area of this compound).

-

Construct a calibration curve by plotting the response ratio against the concentration of the unlabeled p-vinylguaiacol standards.

-

Determine the concentration of p-vinylguaiacol in the samples by interpolating their response ratios on the calibration curve.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantification of p-vinylguaiacol using a deuterated internal standard and HS-SPME-GC-MS.

Caption: Experimental workflow for p-vinylguaiacol quantification.

Signaling Pathways and Logical Relationships

In the context of this technical guide, the primary logical relationship is the analytical workflow, which is depicted in the experimental workflow diagram above. This process does not involve biological signaling pathways. The core principle is the use of an isotope-labeled internal standard to ensure accurate quantification by accounting for any analyte loss during sample preparation and injection, as well as variations in instrument response. The logical flow is from sample and standard preparation, through extraction and instrumental analysis, to data processing and final quantification.

This guide provides a foundational understanding for researchers utilizing this compound in their analytical protocols. For specific applications, further optimization of the experimental conditions may be necessary.

References

Spectral Data Analysis of p-Vinylguaiacol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for p-Vinylguaiacol-d3, a deuterated analog of the naturally occurring aromatic compound p-Vinylguaiacol. Due to the limited public availability of experimental spectra for the deuterated form, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the known spectral characteristics of the non-deuterated parent compound and fundamental principles of spectroscopic analysis of isotopically labeled molecules.

Introduction

This compound (2-(methoxy-d3)-4-vinylphenol) is a stable isotope-labeled version of p-Vinylguaiacol, a compound found in various natural sources and known for its characteristic smoky aroma. The incorporation of three deuterium atoms in the methoxy group makes it a valuable internal standard for quantitative mass spectrometry-based studies, such as pharmacokinetic analyses and metabolic profiling. This guide details the predicted spectral data and outlines the experimental protocols for its determination.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, and Mass Spectrum of this compound. These predictions are based on the confirmed location of the deuterium atoms on the methoxy group[1].

Predicted 1H NMR Data

Solvent: Chloroform-d (CDCl3) Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~6.9 | m | 3 | Aromatic-H |

| ~6.7 | dd | 1 | Vinylic-H |

| ~5.6 | d | 1 | Vinylic-H |

| ~5.2 | d | 1 | Vinylic-H |

| ~5.0 | s | 1 | Phenolic-OH |

Note: The characteristic singlet of the methoxy group protons, typically observed around 3.9 ppm in the non-deuterated p-Vinylguaiacol, is expected to be absent in the 1H NMR spectrum of this compound.

Predicted 13C NMR Data

Solvent: Chloroform-d (CDCl3) Reference: CDCl3 (77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~147 | C-O (Phenolic) |

| ~146 | C-O (Methoxy) |

| ~137 | Vinylic-CH |

| ~131 | Aromatic quaternary C |

| ~121 | Aromatic-CH |

| ~115 | Aromatic-CH |

| ~114 | Vinylic-CH2 |

| ~109 | Aromatic-CH |

| ~56 | Methoxy-CD3 |

Note: The resonance of the deuterated methoxy carbon will appear as a multiplet due to C-D coupling and will have a significantly lower intensity compared to the protonated carbon.

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 153 | High | [M]+• (Molecular Ion) |

| 138 | Moderate | [M-CH3]+ (Loss of methyl radical) |

| 110 | Moderate | [M-CD3-CO]+ (Loss of deuterated methyl and CO) |

Note: The molecular ion peak is expected at m/z 153, which is 3 mass units higher than the non-deuterated p-Vinylguaiacol (MW: 150.17 g/mol ), confirming the incorporation of three deuterium atoms.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and Mass Spectrometry data for isotopically labeled compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6).

-

Ensure the solvent is of high purity to avoid interference from impurities.

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for referencing the chemical shifts to 0 ppm.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

13C NMR:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance and gyromagnetic ratio of 13C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard.

-

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

-

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR)) is recommended for accurate mass measurements.

-

Ionization Source: Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly when coupled with liquid chromatography.

-

Mass Analysis:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion (m/z 153) and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

-

-

-

Data Processing:

-

Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and the spectrum of the non-deuterated standard to confirm the identity and isotopic labeling of the compound.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of an isotopically labeled compound such as this compound.

Caption: Workflow for Spectral Analysis of this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of p-Vinylguaiacol using p-Vinylguaiacol-d3 as an Internal Standard by GC-MS

AFFILIATION: Innovatech Pharmaceuticals, Global Research & Development

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of p-Vinylguaiacol in various matrices. To ensure accuracy and precision, especially in complex sample matrices encountered in drug development and food science, p-Vinylguaiacol-d3 is employed as an internal standard. The use of a deuterated internal standard provides superior correction for variations in sample preparation and instrument response.[1][2][3] This document provides comprehensive experimental protocols, data presentation, and a visual workflow to guide researchers, scientists, and drug development professionals in implementing this analytical method.

Introduction

p-Vinylguaiacol (4-vinyl-2-methoxyphenol) is a volatile phenolic compound of significant interest in the food and beverage industry due to its contribution to the aroma of products such as beer, wine, and sake.[4] It is also a potential biomarker in various biological and environmental studies. Accurate quantification of p-Vinylguaiacol is crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[5][6]

The internal standard method is a widely used calibration technique in chromatography to improve the precision and accuracy of quantitative analysis.[1][2] An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. Deuterated analogs of the target analyte, such as this compound, are excellent internal standards for GC-MS analysis because they co-elute with the analyte, exhibit similar ionization and fragmentation patterns, but are readily distinguished by their mass-to-charge ratio (m/z).[3] This application note provides a detailed protocol for the use of this compound as an internal standard for the precise and accurate quantification of p-Vinylguaiacol by GC-MS.

Principle of the Method

A known concentration of the internal standard, this compound, is added to all samples, calibration standards, and quality control samples.[2] The samples are then extracted and analyzed by GC-MS. The quantification of p-Vinylguaiacol is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[1] This ratio is plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of p-Vinylguaiacol in the unknown samples is then determined from this calibration curve. This approach effectively compensates for any loss of analyte during sample preparation and for variations in injection volume.[1][2]

Experimental Protocols

Apparatus and Materials

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.[7][8]

-

Capillary Column: A non-polar or medium-polar column is recommended, such as a 5% phenylmethylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7][8]

-

Autosampler Vials: 2 mL, with screw caps and PTFE/silicone septa.

-

Micropipettes: Calibrated micropipettes for accurate volume measurements.

-

Vortex Mixer and Centrifuge.

Reagents and Standards

-

p-Vinylguaiacol: Analytical standard, >98% purity.

-

This compound: Deuterated internal standard, >98% purity, with a high degree of isotopic enrichment.[9][10]

-

Solvents: High-purity solvents such as methanol, dichloromethane, and ethyl acetate suitable for GC-MS analysis.

-

Derivatization Reagent (Optional): For enhanced volatility and peak shape, a silylation reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.[11]

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of p-Vinylguaiacol and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of p-Vinylguaiacol by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 1-100 µg/mL).

-

-

Internal Standard Working Solution (10 µg/mL):

-

Dilute the this compound primary stock solution with methanol.

-

Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the sample (e.g., beverage, biological fluid) in a glass tube, add 50 µL of the 10 µg/mL internal standard working solution.

-

Add 2 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

-

Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Operating Conditions

The following are typical GC-MS parameters and may require optimization for a specific instrument and application.[7][8]

| Parameter | Condition |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor (m/z) | p-Vinylguaiacol: 150 (quantifier), 135, 107 (qualifiers) This compound: 153 (quantifier), 138, 110 (qualifiers) |

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method.

| Parameter | Value |

| Retention Time (p-Vinylguaiacol) | ~12.5 min |

| Retention Time (this compound) | ~12.4 min |

| Calibration Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Workflow and Signaling Pathway Diagrams

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Volatile Phenolic Compounds Responsible for 4-vinylguaiacol-like Odor Characteristics of Sake [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. epa.gov [epa.gov]

- 7. oiv.int [oiv.int]

- 8. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 9. This compound | TRC-V424962-10MG | LGC Standards [lgcstandards.com]

- 10. This compound | TRC-V424962-10MG | LGC Standards [lgcstandards.com]

- 11. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

Application Note: Quantification of 4-Vinylguaiacol in Beverages using LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylguaiacol (4-VG) is a volatile phenolic compound that can significantly impact the sensory profile of various foods and beverages, including beer, wine, and fruit juices. It is often associated with a characteristic clove-like or spicy aroma. The formation of 4-vinylguaiacol can occur through the enzymatic or thermal decarboxylation of ferulic acid, a common phenolic acid present in plant materials.[1] Accurate quantification of 4-vinylguaiacol is crucial for quality control in the food and beverage industry and for understanding its formation pathways in various biological and chemical processes.

This application note details a robust and sensitive method for the quantification of 4-vinylguaiacol in liquid matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, p-Vinylguaiacol-d3. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow

The overall experimental workflow for the quantification of 4-vinylguaiacol is depicted below. This process begins with sample collection, followed by the addition of the internal standard, sample preparation to isolate the analyte, LC-MS/MS analysis, and subsequent data processing.

Caption: Experimental workflow for 4-vinylguaiacol quantification.

Experimental Protocols

Materials and Reagents

-

4-Vinylguaiacol (analytical standard, >98% purity)

-

This compound (internal standard, >98% purity, isotopic purity >99%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Ethyl acetate (for LLE)

-

Dichloromethane (for LLE)

-

Sodium sulfate (anhydrous)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Standard Solution Preparation

-